Vanin-1-IN-1

Vue d'ensemble

Description

PFI-653 est un inhibiteur de l'enzyme vanine-1. La vanine-1 est une protéine associée à la surface cellulaire, ancrée au glycosylphosphatidylinositol (GPi), qui joue un rôle crucial dans le métabolisme et l'inflammation . Maintenant, explorons plus en profondeur.

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse du PFI-653 implique des réactions chimiques spécifiques pour créer le composé. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Les services de synthèse sur mesure peuvent fournir un accès rapide au PFI-653.

Production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle du PFI-653 restent limitées. Les chercheurs obtiennent généralement ce composé par le biais d'une synthèse spécialisée plutôt que par une fabrication à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions:: Le PFI-653 peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants:: Bien que les réactifs et les conditions précis soient rares, les chercheurs utilisent probablement des techniques standard de chimie organique. Celles-ci peuvent impliquer des oxydants (par exemple, les peroxydes), des agents réducteurs (par exemple, les hydrures) et des nucléophiles (par exemple, les amines).

Principaux produits:: Les principaux produits résultant des réactions du PFI-653 dépendraient du type de réaction spécifique. Des recherches supplémentaires sont nécessaires pour élucider ces produits.

4. Applications de la recherche scientifique

Chimie: Les chercheurs peuvent explorer sa réactivité, sa stabilité et ses transformations nouvelles.

Biologie: Enquête sur son impact sur les processus cellulaires, les voies de signalisation et les fonctions enzymatiques.

Médecine: Le PFI-653 pourrait être pertinent dans la découverte de médicaments, la modulation de l'inflammation ou les troubles métaboliques.

Industrie: Son utilisation dans l'industrie reste spéculative en raison des données limitées.

5. Mécanisme d'action

Le mécanisme exact par lequel le PFI-653 exerce ses effets n'est pas complètement compris. il implique probablement des interactions avec des cibles moléculaires et des voies de signalisation liées à la vanine-1.

Applications De Recherche Scientifique

Therapeutic Applications of Vanin-1-IN-1

1. Inflammatory Bowel Disease (IBD)

Recent studies have demonstrated the efficacy of this compound in treating IBD. In mouse models of colitis, inhibition of vanin-1 led to reduced inflammation and improved disease outcomes. The use of fluorescent probes for screening inhibitors has facilitated the identification of compounds like this compound that can effectively target this enzyme .

2. Metabolic Disorders

Vanin-1 has been linked to metabolic dysregulation, particularly in conditions such as obesity and diabetes. Inhibition of vanin-1 activity has shown promise in improving glucose tolerance and insulin sensitivity in high-fat diet-induced mouse models. These findings suggest that this compound could be a potential therapeutic agent for managing metabolic syndrome .

3. Oxidative Stress and Tissue Injury

Vanin-1 is involved in the cellular response to oxidative stress. Studies indicate that vanin-1 knockout mice exhibit enhanced resistance to oxidative damage due to elevated glutathione levels. By inhibiting vanin-1, compounds like this compound may protect tissues from oxidative injury, making it a candidate for therapeutic use in conditions characterized by oxidative stress, such as liver damage from acetaminophen overdose .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Gurung et al., 2022 | Demonstrated that vanin-1 inhibitors reduce inflammation in a mouse colitis model | Potential treatment for IBD |

| Chen et al., 2016 | Showed improved glucose tolerance with vanin-1 inhibition in high-fat diet mice | Management of metabolic disorders |

| Ueno et al., 2004 | Found that vanin-1 plays a role in oxidative stress response; knockout mice were more resistant to injury | Therapeutic potential in oxidative stress-related conditions |

Mécanisme D'action

The exact mechanism by which PFI-653 exerts its effects is not fully understood. it likely involves interactions with molecular targets and signaling pathways related to vanin-1.

Comparaison Avec Des Composés Similaires

La singularité du PFI-653 réside dans sa spécificité en tant qu'inhibiteur de la vanine-1. Malheureusement, une liste complète de composés similaires n'est pas facilement disponible.

Activité Biologique

Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.

Physiological Role of Vanin-1

Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:

- Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .

- Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .

Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:

- Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .

- Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .

Inhibition Studies

The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:

Case Studies

- Systemic Sclerosis (SSc) :

- Hypertension :

- Colitis Models :

Research Findings

Recent research findings support the multifaceted role of vanin-1 in health and disease:

Propriétés

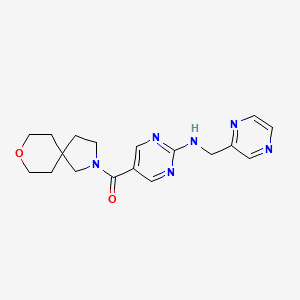

IUPAC Name |

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLXWFIXGZRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.